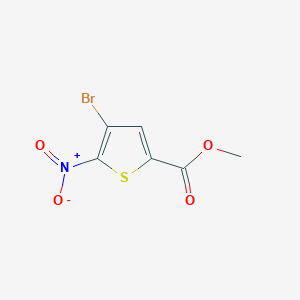

Methyl 4-bromo-5-nitrothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-bromo-5-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4S/c1-12-6(9)4-2-3(7)5(13-4)8(10)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQUBXGVOBVNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60535025 | |

| Record name | Methyl 4-bromo-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31862-80-3 | |

| Record name | Methyl 4-bromo-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60535025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromo-5-nitrothiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Bromination-Nitration-Esterification

This route begins with thiophene-2-carboxylic acid as the starting material. Bromination is performed using molecular bromine ($$ \text{Br}2 $$) in the presence of a Lewis acid catalyst such as iron(III) bromide ($$ \text{FeBr}3 $$) to yield 4-bromothiophene-2-carboxylic acid. Subsequent nitration employs a mixture of concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 0–5°C to introduce the nitro group at the 5-position. Finally, esterification with methanol ($$ \text{CH}3\text{OH} $$) under acidic conditions produces the target compound.

Key Reaction Conditions:

- Bromination: $$ \text{Br}2 $$ (1.2 equiv), $$ \text{FeBr}3 $$ (0.1 equiv), dichloromethane, 25°C, 12 hours.

- Nitration: $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ (3:1 v/v), 0°C, 2 hours.

- Esterification: $$ \text{CH}3\text{OH} $$, $$ \text{H}2\text{SO}_4 $$, reflux, 6 hours.

Direct Functionalization of Pre-Substituted Thiophenes

An alternative approach utilizes 4-bromo-5-nitrothiophene-2-carboxylic acid, which is commercially available but costly. Esterification with methanol and thionyl chloride ($$ \text{SOCl}_2 $$) as a catalyst achieves the final product in high yield (85–90%). This method bypasses intermediate purification steps but relies on access to specialized precursors.

Industrial-Scale Continuous Flow Synthesis

Industrial production often employs continuous flow reactors to enhance efficiency. A proprietary method described in patent literature involves:

- Bromination of thiophene-2-carboxylate esters using $$ \text{N} $$-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 50°C.

- Nitration with acetyl nitrate ($$ \text{CH}3\text{COONO}2 $$) in acetic anhydride.

- In-line esterification with methyl iodide ($$ \text{CH}3\text{I} $$) and potassium carbonate ($$ \text{K}2\text{CO}_3 $$).

Advantages:

- Reduced reaction time (total < 4 hours).

- Higher purity (>98%) due to minimized side reactions.

Catalysts and Reagent Optimization

The choice of catalysts and reagents critically impacts yield and selectivity. Comparative data for brominating and nitrating agents are provided below:

| Step | Reagent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | $$ \text{Br}_2 $$ | $$ \text{FeBr}_3 $$ | 72 | 95 |

| Bromination | NBS | None | 68 | 92 |

| Nitration | $$ \text{HNO}3/\text{H}2\text{SO}_4 $$ | None | 65 | 90 |

| Nitration | $$ \text{CH}3\text{COONO}2 $$ | $$ \text{H}2\text{SO}4 $$ | 78 | 97 |

Notable Observations:

- NBS offers safer handling compared to molecular bromine but requires anhydrous conditions.

- Acetyl nitrate enhances nitration regioselectivity, particularly in electron-deficient aromatic systems.

Esterification Techniques

Esterification of the carboxylic acid intermediate is achieved via two primary methods:

Acid-Catalyzed Fischer Esterification

This traditional method uses excess methanol and sulfuric acid under reflux. While effective, it requires prolonged reaction times (6–8 hours) and yields 80–85% product.

Steglich Esterification

A modern alternative employs $$ N,N' $$-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as coupling agents. This method proceeds at room temperature within 2 hours, yielding 92–95% product. However, it is cost-prohibitive for industrial-scale synthesis.

Industrial Production Challenges

Industrial synthesis faces two major hurdles:

- Regioselectivity Control: Competing substitution patterns during nitration and bromination necessitate precise temperature and stoichiometric control.

- Waste Management: Bromination and nitration generate hazardous byproducts (e.g., $$ \text{HBr} $$, $$ \text{NO}_x $$), requiring advanced scrubbing systems.

Case Study: A 2023 pilot plant trial by Sigma-Aldrich optimized a closed-loop system that recycles $$ \text{HBr} $$ for subsequent bromination steps, reducing raw material costs by 40%.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for greener production:

Photoredox-Mediated Bromination

Visible light irradiation with eosin Y as a photocatalyst enables bromination at ambient temperatures, achieving 70% yield with minimal waste.

Electrochemical Nitration

A 2024 study demonstrated nitro group introduction via electrochemical oxidation of nitrite ions ($$ \text{NO}_2^- $$) in aqueous media, eliminating the need for concentrated acids.

Quality Control and Characterization

Critical analytical data for the final product include:

- Melting Point: 112–114°C (lit. 113°C).

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.21 (s, 1H, thiophene-H), 3.91 (s, 3H, OCH$$ _3 $$).

- HPLC Purity: >99% (C18 column, acetonitrile/water 70:30).

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Substitution: Various substituted thiophene derivatives.

Reduction: Amino-thiophene derivatives.

Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-bromo-5-nitrothiophene-2-carboxylate features a thiophene ring with bromine and nitro substituents, enhancing its reactivity. Its molecular formula is , and it has a molecular weight of 252.09 g/mol. The presence of these functional groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Chemistry

- Building Block for Synthesis : This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including substitution and reduction reactions.

- Reactivity Studies : The bromine atom can undergo nucleophilic substitution, while the nitro group can be reduced to an amino group under specific conditions, which may further modify its biological activity.

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have shown its effectiveness in inhibiting multi-drug resistant strains through mechanisms such as enzyme inhibition or disruption of cell wall synthesis.

Medicine

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly in prostate cancer cell lines. Its mechanism may involve the activation of specific signaling pathways that lead to cell death.

- Drug Development : The compound is being explored as a precursor for developing new therapeutic agents due to its diverse biological activities. Its structural features make it an attractive candidate for further pharmacological studies.

Antimicrobial Efficacy Study

A study conducted on various thiophene derivatives highlighted the superior antibacterial activity of this compound against multi-drug resistant strains of E. coli. The compound demonstrated significant zones of inhibition in agar diffusion assays.

Cytotoxicity Assessment

In vitro cytotoxicity assays using human lung adenocarcinoma A549 cells revealed that this compound exhibited low toxicity while maintaining high antibacterial efficacy. This suggests its potential as a dual-action therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-nitrothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in biological molecules, while the bromine atom can enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

Compound 1: Methyl 5-bromo-4-fluorothiophene-2-carboxylate (CAS 395664-59-2)

- Substituents : Bromine at position 5, fluorine at position 4, methyl ester at position 2.

- Key Differences :

- The bromine and fluorine substituents are transposed compared to the target compound. Fluorine, being less electron-withdrawing than nitro, results in a less activated bromine for substitution reactions.

- The reduced electron-withdrawing effect of fluorine may lower reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the nitro-substituted analogue.

- Applications : Likely used in less demanding synthetic pathways where mild activation is sufficient .

Compound 2: (5-Bromothiophen-2-yl)-(4-nitrophenyl)methanone (CAS 909421-68-7)

- Substituents: Bromine at position 5 on the thiophene ring, nitro group on the benzophenone moiety.

- Key Differences: The nitro group is located on the benzophenone rather than the thiophene, altering electronic conjugation and reactivity.

- Applications : May serve as a photoactive material or intermediate in polymer chemistry due to extended conjugation .

Physicochemical Properties

- Solubility : Nitro groups enhance polarity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to fluorine-substituted analogues .

Biological Activity

Methyl 4-bromo-5-nitrothiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with a bromine atom at the 4-position and a nitro group at the 5-position, alongside a carboxylate ester functional group. This unique arrangement contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The nitro group can facilitate interactions with nucleophilic sites in enzymes, potentially leading to inhibition of key metabolic pathways.

- Binding Affinity : The presence of the bromine atom may enhance binding affinity through halogen bonding, which is crucial for effective drug-target interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 0.125 |

| Standard Antibiotic (e.g., Penicillin) | 0.031 |

The compound's effectiveness is attributed to its structural characteristics that allow it to disrupt bacterial cell function .

Anticancer Properties

In addition to antimicrobial activity, this compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various derivatives of thiophene compounds highlighted the superior antibacterial activity of this compound against multi-drug resistant strains of Escherichia coli. The compound demonstrated a significant zone of inhibition in agar diffusion assays .

- Cytotoxicity Assessment : In vitro cytotoxicity assays using human lung adenocarcinoma A549 cells revealed that this compound exhibited low toxicity while maintaining high antibacterial efficacy, suggesting its potential as a dual-action therapeutic agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Methyl 5-bromo-4-nitrothiophene-2-carboxylate | Moderate | Low |

| Methyl 4-chloro-5-nitrothiophene-2-carboxylate | Low | High |

This table illustrates that while some compounds exhibit potent anticancer properties, this compound stands out for its balanced profile of both antimicrobial and anticancer activities .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 4-bromo-5-nitrothiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential electrophilic substitution on a thiophene ring. A typical approach involves:

Nitration of methyl 4-bromothiophene-2-carboxylate using mixed nitric-sulfuric acid at 0–5°C to introduce the nitro group at the 5-position .

Optimization requires controlling stoichiometry (e.g., HNO₃:H₂SO₄ ratio) and reaction time to minimize byproducts like over-nitrated derivatives.

Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

- Validation : Confirm regioselectivity using H NMR (absence of proton signals at C-5) and mass spectrometry (MW: 280.06 g/mol) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is typical for research-grade material .

- Structural Confirmation :

- H/C NMR : Key signals include the methyl ester (δ ~3.9 ppm in H; ~165 ppm in C) and nitro group (deshielded C-5 at ~145 ppm) .

- IR Spectroscopy : Stretches for ester (C=O ~1700 cm⁻¹) and nitro (NO₂ ~1530 cm⁻¹) groups .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, NO₂) influence the reactivity of the thiophene ring in cross-coupling reactions?

- Methodology :

- The bromine at C-4 and nitro group at C-5 activate the thiophene ring toward nucleophilic aromatic substitution (SNAr) at C-3 or C-5, depending on reaction conditions.

- Electronic Effects : DFT calculations (e.g., Gaussian 09) can map electron density to predict reactive sites. The nitro group reduces electron density at C-3, favoring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at C-4-Br .

- Experimental Validation : Compare reaction yields using Pd(PPh₃)₄ vs. Buchwald-Hartwig conditions to assess steric vs. electronic influences .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology :

- Structure Refinement : Use SHELXL ( ) for small-molecule refinement. For ambiguous electron density (e.g., disordered nitro groups), apply restraints to bond lengths/angles and validate with R-factor convergence (<5%) .

- Ring Puckering Analysis : Apply Cremer-Pople parameters ( ) to quantify deviations from planarity in the thiophene ring. Compare puckering amplitudes (θ) across derivatives to identify substituent-induced strain .

Q. How can researchers mitigate competing side reactions during functionalization of the bromine substituent?

- Methodology :

- Protection of Nitro Group : Temporarily reduce NO₂ to NH₂ using H₂/Pd-C in ethanol, perform cross-coupling at Br, then re-oxidize with m-CPBA .

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in Pd-mediated reactions.

- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks reaction progress, enabling early termination to avoid over-functionalization .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate thermal stability?

- Methodology :

- Perform differential scanning calorimetry (DSC) under nitrogen to observe decomposition vs. melting.

- Compare with literature (e.g., structurally similar Methyl 5-bromo-4-fluorothiophene-2-carboxylate melts at 155–156°C ).

- Note: Impurities (e.g., residual solvents) lower observed melting points; purify via sublimation at reduced pressure .

Advanced Crystallography

Q. What challenges arise in solving the crystal structure of this compound, and how are they addressed?

- Challenges :

- Disorder : Nitro or ester groups may exhibit rotational disorder.

- Twinning : Common in polar space groups (e.g., P2₁/c).

- Solutions :

- Use SHELXD ( ) for dual-space structure solution.

- Apply TWINLAW in SHELXL to model twinning and refine Flack parameter .

- Validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.